molecular formula C18H14ClF3N2O3 B11620982 5-Benzoyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

5-Benzoyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B11620982
M. Wt: 398.8 g/mol
InChI Key: VHPRPHVOYMJCDB-UHFFFAOYSA-N
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Description

5-Benzoyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains a diazinane ring, which includes nitrogen atoms. The presence of various functional groups such as benzoyl, chlorophenyl, hydroxy, and trifluoromethyl makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. One common method involves the reaction of an appropriate benzoyl chloride with a chlorophenyl-substituted diazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The hydroxy and trifluoromethyl groups are introduced through subsequent reactions involving specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group

    Reduction: Formation of an alcohol from the benzoyl group

    Substitution: Formation of substituted diazinane derivatives

Scientific Research Applications

5-Benzoyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Benzoyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzoyl-6-methylthio-1,2,3,4-tetrahydropyrimidines
  • 5-Benzoyl-1,2,3,4-tetrahydropyrimidines
  • Bis-(5-benzoyl-1,2,3,4-tetrahydropyrimidines)
  • (1,2,3,4-tetrahydro-3-methyl-1-phenylpyrimidin-5-yl)(pyridin-4-yl)methanone

Uniqueness

5-Benzoyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of benzoyl, chlorophenyl, hydroxy, and trifluoromethyl groups makes it a versatile compound with potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C18H14ClF3N2O3

Molecular Weight

398.8 g/mol

IUPAC Name

5-benzoyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C18H14ClF3N2O3/c19-12-8-6-10(7-9-12)14-13(15(25)11-4-2-1-3-5-11)17(27,18(20,21)22)24-16(26)23-14/h1-9,13-14,27H,(H2,23,24,26)

InChI Key

VHPRPHVOYMJCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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